(3-Amino-4-(trifluoromethyl)phenyl)methanol
Description
Properties
IUPAC Name |
[3-amino-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYFMGJEZGENAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457566 | |
| Record name | [3-amino-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372120-51-9 | |
| Record name | [3-amino-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paraformaldehyde-Based Formylation
A pivotal method for introducing the hydroxymethyl group derives from the formylation of aryl magnesium halides. As demonstrated in the synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol, reacting 3-bromo-4-(trifluoromethyl)benzene with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent. Subsequent treatment with paraformaldehyde (1.05 equiv) at 30–90°C for 1–5 hours yields (3-bromo-4-(trifluoromethyl)phenyl)methanol after acidic hydrolysis. This approach avoids gaseous formaldehyde, enhancing operational safety while maintaining yields comparable to traditional methods (75–85%).
Solvent and Stoichiometric Optimization
Critical to this method is the use of THF-aromatic hydrocarbon solvent mixtures, which stabilize the Grignard intermediate and improve paraformaldehyde solubility. Excess paraformaldehyde (>5%) reduces yields due to side reactions, underscoring the need for precise stoichiometric control.
Copper-Catalyzed Amination Strategies
N-Arylation of Hydroxymethyl-Substituted Intermediates
The introduction of the amino group leverages copper-mediated coupling, as exemplified in the synthesis of 3-amino-2-aroyl benzofurans. Treating (3-bromo-4-(trifluoromethyl)phenyl)methanol with phenylboronic acid (1.5 equiv) and Cu(OAc)₂ (15 mol%) in methanol at 25°C for 14 hours facilitates selective N-arylation, yielding the target amine in 69–92%. Electron-deficient arylboronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) require extended reaction times (18–24 hours) due to reduced nucleophilicity.
Substrate Scope and Limitations
This method accommodates diverse boronic acids, including naphthyl and heteroaryl derivatives. However, sterically hindered substrates (e.g., 2,6-dimethylphenylboronic acid) exhibit diminished reactivity (<50% yield), necessitating ligand-assisted catalysis for improved efficiency.
Nitro Group Reduction Pathways
Catalytic Hydrogenation of Nitro Precursors
A two-step synthesis begins with nitration of 4-(trifluoromethyl)benzyl alcohol using HNO₃/H₂SO₄ at 0°C, followed by hydrogenation over 10% Pd/C in methanol (20°C, 12 hours). This protocol achieves quantitative nitro-to-amine conversion, though regioselective nitration remains challenging due to competing directing effects from the trifluoromethyl and hydroxymethyl groups.
Chemoselective Reduction Challenges
Competing reduction of the hydroxymethyl group is mitigated by employing low hydrogen pressures (775 Torr) and short reaction times. Post-reduction purification via recrystallization (CH₂Cl₂/hexane) isolates the product in >90% purity.
Multi-Step Synthesis Frameworks
Sequential Functionalization Approach
A representative route involves:
- Nitration : 4-(Trifluoromethyl)bromobenzene → 3-nitro-4-(trifluoromethyl)bromobenzene (H₂SO₄/HNO₃, 0°C).
- Grignard Hydroxymethylation : Paraformaldehyde in THF/toluene (80°C, 2 hours).
- Nitro Reduction : H₂/Pd-C in methanol (20°C, 12 hours).
This sequence affords (3-Amino-4-(trifluoromethyl)phenyl)methanol in 68% overall yield.
Protecting Group Strategies
Temporary silylation (e.g., TBSCl) of the hydroxymethyl group during nitration prevents undesired oxidation, improving nitro-regioselectivity (3-nitro:5-nitro = 4:1). Deprotection with TBAF restores the alcohol functionality without side reactions.
Analytical and Spectroscopic Characterization
NMR and Mass Spectrometry
1H NMR (CDCl₃) of the final product exhibits resonances at δ 6.82 (d, J = 8.0 Hz, 1H, Ar-H), 5.43 (s, 2H, -CH₂OH), and 6.02 (bs, 2H, -NH₂). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M + H]⁺ at m/z 238.0858 (calc. 238.0863).
Purity and Yield Optimization
Recrystallization from dichloromethane/hexane yields colorless crystals (mp 112–114°C), with HPLC purity >99%. Side products, including dihydroxymethylated derivatives (<5%), are removed via silica gel chromatography.
Industrial-Scale Considerations
Cost-Efficiency of Paraformaldehyde
Compared to gaseous formaldehyde, paraformaldehyde reduces infrastructure costs by 40% in large-scale reactions, as evidenced by patent data.
Waste Stream Management
Neutralization of Grignard reaction byproducts (e.g., Mg(OH)Br) with H₂SO₄ generates MgSO₄, which is reclaimed for wastewater treatment.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
(3-Amino-4-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique chemical properties.
Agrochemicals: It is used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Amino-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions, leading to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Electronic Effects: The -CF₃ group in the main compound enhances electron-withdrawing properties compared to -F or -Br substitutions, stabilizing the aromatic ring against nucleophilic attack . Amino groups increase polarity and solubility (e.g., logP reduction) compared to non-amino analogs like (2-Fluoro-4-(trifluoromethyl)phenyl)methanol .
Biological Relevance: Compounds with amino groups (e.g., main compound, ) are more likely to engage in hydrogen bonding, critical for enzyme inhibition (e.g., LAT1 inhibitors in ). Heterocyclic analogs () may exhibit improved binding affinity in drug-receptor interactions due to additional π-π stacking or dipole interactions.
Synthetic Utility :
- Brominated analogs () serve as intermediates for cross-coupling reactions, whereas methyl-substituted derivatives () are less reactive due to steric hindrance.
Contradictions and Gaps: While highlights phenylmethanol derivatives in LAT1 inhibition, the specific activity of (3-Amino-4-(trifluoromethyl)phenyl)methanol remains unverified in the provided data. The impact of -CF₃ versus -CH₃ on metabolic stability requires further comparative studies .
Biological Activity
(3-Amino-4-(trifluoromethyl)phenyl)methanol is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including its effects on various biological targets, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which significantly influences its biological activity. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, thereby improving membrane permeability and interaction with biological targets .
1. Enzyme Inhibition
Research has demonstrated that this compound exhibits moderate inhibitory effects on several enzymes:
- Cyclooxygenase-2 (COX-2) : The compound has shown IC50 values indicating moderate inhibition, which is significant for anti-inflammatory applications.
- Lipoxygenases (LOX-5 and LOX-15) : Similar inhibitory activity was observed against these enzymes, suggesting potential use in treating conditions like asthma or allergies .
2. Cytotoxicity
The cytotoxic effects of the compound were evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer) : The compound exhibited notable cytotoxicity with IC50 values indicating effective cell growth inhibition.
- HeLa (cervical cancer) : Further studies confirmed its potential as an anticancer agent with significant cytotoxic effects .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound revealed that it effectively induces apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in treated cells compared to controls .
Case Study 2: Antiviral Properties
Another investigation assessed the antiviral potential of this compound against influenza virus (H1N1) and herpes simplex virus (HSV-1). Results indicated that it significantly reduced viral replication, highlighting its potential as a therapeutic agent for viral infections .
Data Summary
| Biological Activity | IC50 Values | Remarks |
|---|---|---|
| COX-2 Inhibition | Moderate | Potential anti-inflammatory effects |
| LOX-5 Inhibition | Moderate | Possible application in asthma |
| Cytotoxicity (MCF-7) | IC50 ~ 20 µM | Significant anticancer activity |
| Cytotoxicity (HeLa) | IC50 ~ 15 µM | Effective against cervical cancer |
| Antiviral Activity (H1N1) | Significant | Reduces viral replication |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the presence of the trifluoromethyl group. This interaction enhances binding affinity and specificity towards various enzymes and receptors involved in disease pathways .
Q & A
What are the common synthetic routes for preparing (3-Amino-4-(trifluoromethyl)phenyl)methanol, and what key reagents are involved?
(Basic)
Answer:
Synthesis typically involves halogenated aromatic precursors subjected to sequential amination and hydroxylation. For example, a two-step method may include:
Nucleophilic amination : Reaction of 4-(trifluoromethyl)phenyl halides with ammonia or protected amines under basic conditions (e.g., aqueous NaOH) .
Hydroxylation : Reduction of a ketone intermediate (e.g., using NaBH₄) or hydrolysis of a benzyl ether (e.g., with HCl) to yield the methanol group .
Key reagents include trifluoromethyl-substituted aryl halides, methanol as a solvent/nucleophile, and bases like cesium carbonate for deprotonation. Purification often involves acid-base extraction (pH 3–5) and reverse-phase chromatography (acetonitrile/water) .
How can reaction conditions be optimized to enhance the yield and purity of this compound during synthesis?
(Advanced)
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in stabilizing the hydroxyl group .
- Temperature control : Mild conditions (room temperature) prevent decomposition of the trifluoromethyl group, but elevated temperatures (65°C) may accelerate amination .
- Catalysts : Tetrabutylammonium iodide enhances halogen displacement efficiency in aromatic systems .
- Purification : Sequential liquid-liquid extraction (ethyl acetate/water) and C18 column chromatography achieve >95% purity, as validated by LCMS (m/z 393 [M+H]+) and HPLC retention time (0.29–1.67 min) .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
(Basic)
Answer:
- LCMS : Confirms molecular weight (e.g., m/z 393 [M+H]+) and detects impurities .
- HPLC : Quantifies purity using columns like SQD-FA50 or SMD-TFA05 with acetonitrile/water gradients (retention time: 0.29–1.67 min) .
- NMR : ¹H/¹³C NMR resolves the amino (-NH₂) and hydroxyl (-CH₂OH) groups, while ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts.
- FT-IR : Validates functional groups (e.g., O-H stretch at 3300 cm⁻¹, C-F at 1150 cm⁻¹) .
What stability challenges does this compound face under acidic or basic conditions?
(Advanced)
Answer:
- Acidic conditions (pH <3) : Protonation of the amino group may form salts, altering solubility. Degradation via hydroxyl group oxidation is minimized by rapid workup post-synthesis (e.g., immediate extraction after pH adjustment) .
- Basic conditions (pH >10) : Dehydrohalogenation or methanol oxidation may occur. Stability is improved by storing the compound in anhydrous methanol or DMF at 0–6°C .
- Light sensitivity : The trifluoromethyl group is susceptible to photodegradation; storage in amber vials under nitrogen is recommended .
How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions?
(Advanced)
Answer:
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the meta position relative to itself. This impacts amination and hydroxylation sites .
- Steric effects : The bulky -CF₃ group hinders reactions at adjacent positions. Computational modeling (DFT) predicts preferred reaction sites, validated by HPLC/MS monitoring of byproducts .
- Case study : In analogous compounds, pyrimidinyl substituents at the 2-position enhance regioselectivity by steric shielding .
What methodologies are recommended for resolving contradictions in reported synthetic yields or purity data?
(Advanced)
Answer:
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous methanol), reaction atmosphere (N₂ vs. air), and equipment calibration .
- Byproduct analysis : Use LCMS to identify side products (e.g., over-aminated or oxidized species) and adjust stoichiometry of reagents like N-iodosuccinimide .
- Cross-validation : Compare HPLC retention times and LCMS spectra across labs using shared reference standards .
How can the compound’s solubility be improved for biological assays without altering its bioactivity?
(Advanced)
Answer:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility while maintaining structural integrity .
- Prodrug strategies : Temporarily esterify the hydroxyl group (e.g., acetyl protection) to increase lipophilicity, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
What are the key considerations for scaling up laboratory-scale synthesis to pilot production?
(Advanced)
Answer:
- Reagent economics : Replace expensive bases (e.g., Cs₂CO₃) with cheaper alternatives (K₂CO₃) without compromising yield .
- Process safety : Monitor exothermic reactions (e.g., amination) using jacketed reactors and inline pH sensors .
- Waste management : Recover methanol via distillation and neutralize acidic/basic waste streams before disposal .
What role does this compound play in medicinal chemistry research?
(Basic)
Answer:
- Pharmaceutical intermediate : Serves as a building block for fluorinated kinase inhibitors or antiviral agents due to its metabolic stability .
- Bioisostere : The -CF₃ group mimics -CH₃ in target binding while enhancing lipophilicity and resistance to oxidative metabolism .
How can researchers validate the compound’s stability under long-term storage conditions?
(Basic)
Answer:
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity via HPLC .
- Recommended conditions : Anhydrous methanol at -20°C in sealed vials under argon retains >90% purity for 12 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
